Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is unique due to its specific ester functional group at the 6-position, which can influence its reactivity and interactions compared to other pyrrolo[1,2-a]pyrazine derivatives
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-8-3-4-9(10(13)14-2)12(8)6-5-11-7/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
JFDQBJYGZABWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)OC |
Origin of Product |
United States |
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